2-Bromodibenzofuran
Overview
Description
Synthesis Analysis
The synthesis of 2-bromodibenzofuran derivatives has been explored through various methods, including a protecting group-free divergent synthesis approach which allows for the efficient creation of 2-bromo-6-hydroxybenzofurans. This method facilitates the synthesis of several benzofuran-based natural products using a one-pot strategy, highlighting its efficiency and versatility (Sivaraman et al., 2019). Additionally, 3-bromo-2-phenylbenzofuran has been synthesized through Sonogashira cross-coupling reactions, showcasing the adaptability of bromobenzofurans to various synthetic pathways (Shu, 2011).
Molecular Structure Analysis
The molecular structure of 2-bromodibenzofuran is characterized by the presence of a bromine atom attached to the benzofuran ring, which plays a crucial role in its chemical behavior and reactivity. This structure is foundational for further chemical transformations and applications in synthesis.
Chemical Reactions and Properties
2-Bromodibenzofuran undergoes various chemical reactions, including regioselective bromocyclization, which demonstrates its reactivity and potential for creating diverse heterocyclic compounds. The synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones through regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids highlights its utility in constructing heterocycles with significant biological activity (Zheng et al., 2019).
Physical Properties Analysis
While specific studies on the physical properties of 2-bromodibenzofuran were not highlighted in the available literature, the physical properties of such compounds generally include melting points, boiling points, and solubility characteristics, which are critical for their application in various chemical reactions and processes.
Chemical Properties Analysis
The chemical properties of 2-bromodibenzofuran, including its reactivity with nucleophiles and electrophiles, its participation in coupling reactions, and its use as an intermediate in organic synthesis, have been extensively studied. Its role in facilitating the synthesis of benzofuran derivatives through intramolecular cyclization and its application in creating bioactive molecules underscore its importance in chemical research and pharmaceutical development (Furst et al., 2020).
Scientific Research Applications
Organic Synthesis : 2-Bromo-6-hydroxybenzofurans are versatile intermediates for synthesizing various benzofuran-based natural products and their analogues, as demonstrated in a study by Sivaraman et al. (2019) (Sivaraman et al., 2019).
Medicinal Chemistry : Research by Lucas et al. (2021) shows that 2,3-dihydrobenzofurans have been developed as potent, second bromodomain-selective inhibitors with significant in vivo pharmacokinetics in rats and dogs (Lucas et al., 2021). Additionally, compounds synthesized from 2-bromoacetylbenzofuran possess anticonvulsant and anti-inflammatory activities, according to a study by Dawood et al. (2006) (Dawood et al., 2006).
Environmental Science : The high-temperature oxidation of 2-bromophenol, a related compound, leads to the production of dibenzo-p-dioxin and various bromodibenzofurans, as found in studies by Evans and Dellinger (2005, 2006) (Evans & Dellinger, 2005) (Evans & Dellinger, 2006).
Drug Development : Bromocriptine, an analog, is an approved antidiabetic agent for treating type 2 diabetes with significant effects on postmeal plasma glucose levels and cardiovascular outcomes, as reported by DeFronzo (2011) (DeFronzo, 2011).
Pharmacology : Psychoactive substances like 2C-B and Bromo-Dragonfly, which are derived from bromodibenzofurans, are used in neurobiological research and have recreational applications, as indicated in studies by Carmo et al. (2005) and Corazza et al. (2011) (Carmo et al., 2005) (Corazza et al., 2011).
Safety And Hazards
2-Bromodibenzofuran is harmful if swallowed and causes serious eye irritation . It may cause long-lasting harmful effects to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
2-bromodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJISNQTZDMKQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235337 | |
Record name | Dibenzofuran, 2-bromo- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromodibenzofuran | |
CAS RN |
86-76-0 | |
Record name | 2-Bromodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-BROMODIBENZOFURAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzofuran, 2-bromo- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMODIBENZOFURAN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromodibenzofuran | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C36TC73SME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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